1-Phenyl-3-(4-propoxyphenyl)urea
Overview
Description
1-Phenyl-3-(4-propoxyphenyl)urea is an organic compound belonging to the class of urea derivatives This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the urea moiety and a propoxyphenyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-propoxyphenyl)urea can be synthesized through the nucleophilic addition of aniline derivatives to isocyanates. One common method involves the reaction of 4-propoxyaniline with phenyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, with the reaction mixture being stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(4-propoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic urea derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Phenyl-3-(4-propoxyphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be mediated through the inhibition of certain enzymes involved in cell division and growth . The compound may also interact with neurotransmitter receptors, contributing to its potential anticonvulsant effects .
Comparison with Similar Compounds
1-Phenyl-3-(4-propoxyphenyl)urea can be compared with other urea derivatives such as:
1-Phenyl-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a propoxy group, leading to different chemical and biological properties.
1-Phenyl-3-(4-chlorophenyl)urea:
1-Phenyl-3-(4-hydroxyphenyl)urea: The presence of a hydroxyl group can enhance its solubility and reactivity in certain chemical reactions.
Properties
IUPAC Name |
1-phenyl-3-(4-propoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-12-20-15-10-8-14(9-11-15)18-16(19)17-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJCDFGQIFJRTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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